molecular formula C20H17N3O5 B2535082 1-(2H-1,3-Benzodioxol-5-YL)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one CAS No. 1021253-11-1

1-(2H-1,3-Benzodioxol-5-YL)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one

Cat. No.: B2535082
CAS No.: 1021253-11-1
M. Wt: 379.372
InChI Key: JOIMYKSYXXVYFN-UHFFFAOYSA-N
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Description

1-(2H-1,3-Benzodioxol-5-YL)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one is a high-purity chemical compound offered for research and development purposes. This substance belongs to a class of molecules featuring a pyrrolidin-2-one scaffold substituted with both a 1,3-benzodioxole group and a 1,2,4-oxadiazole ring linked to a methoxyphenyl group. Compounds with this core structure are of significant interest in medicinal chemistry and neuroscience research. Structurally similar 2-oxo-1-pyrrolidine derivatives have been investigated for potential therapeutic applications, including use as agents for the treatment of epilepsy, convulsions, pain, neuropathic pain, neuralgia, and migraine . Furthermore, research into related compounds containing the 1,3-benzodioxolyl group has shown activity in modulating physiological receptors like the TRPM8 channel (cold and menthol receptor), indicating potential for use in studying sensory pathways and developing physiological cooling agents . Researchers can utilize this compound as a key intermediate or reference standard in the synthesis and biological evaluation of novel pharmacologically active molecules. The product is strictly for research purposes and is not intended for diagnostic or therapeutic use. For comprehensive safety and handling information, please refer to the material safety data sheet.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5/c1-25-15-5-2-12(3-6-15)19-21-20(28-22-19)13-8-18(24)23(10-13)14-4-7-16-17(9-14)27-11-26-16/h2-7,9,13H,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIMYKSYXXVYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-Benzodioxol-5-YL)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Oxadiazole Ring: This involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling Reactions: The benzodioxole and oxadiazole intermediates are then coupled with a pyrrolidinone derivative through various coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-Benzodioxol-5-YL)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced to form amine derivatives.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of biological activities that make it a candidate for drug development:

  • Antimicrobial Activity : Research indicates that derivatives of benzodioxole and oxadiazole have shown promising antibacterial and antifungal properties. The structural motifs present in this compound may enhance its efficacy against various pathogens .
  • Antidepressant Properties : Compounds similar in structure have been studied for their potential antidepressant effects. The presence of the pyrrolidine ring is known to influence neurotransmitter systems, potentially leading to mood enhancement .
  • Anti-inflammatory Effects : Some studies suggest that compounds with similar frameworks can exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines .

Synthetic Applications

The synthesis of 1-(2H-1,3-Benzodioxol-5-YL)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one can be achieved through various organic reactions:

  • Multi-step Synthesis : The compound can be synthesized via a multi-step process involving the formation of the oxadiazole ring followed by the introduction of the benzodioxole moiety. This approach allows for the modification of functional groups to optimize biological activity .

Material Science Applications

Beyond pharmacology, this compound's unique structure lends itself to applications in material science:

  • Polymer Chemistry : The incorporation of such compounds into polymer matrices can enhance properties such as thermal stability and mechanical strength due to their rigid structures and potential cross-linking capabilities .
  • Nanotechnology : The compound's ability to form complexes with metal ions can be exploited in the development of nanomaterials for drug delivery systems or as catalysts in chemical reactions .

Case Studies

Several studies have highlighted the efficacy and versatility of this compound:

  • Antibacterial Study : A study conducted on derivatives showed that modifications to the oxadiazole ring significantly improved antibacterial activity against Gram-positive bacteria .
  • Synthesis and Characterization : Research focused on synthesizing novel pyrrolidine derivatives demonstrated that introducing different substituents on the benzodioxole ring could lead to enhanced biological activity and selectivity against specific targets .

Mechanism of Action

The mechanism of action of 1-(2H-1,3-Benzodioxol-5-YL)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole and oxadiazole rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Benzodioxole and Oxadiazole Moieties

The compound shares structural motifs with several pharmacologically active molecules:

Compound Name Molecular Formula Key Structural Differences Reported Biological Activities Reference
4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine C₁₆H₁₄N₄O₂ Pyrazole core instead of pyrrolidin-2-one Antidepressant, antimicrobial activity
1-(3-(4-(Methylsulfonyl)piperidin-1-yl)benzyl)-5-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one C₂₇H₂₄F₃N₅O₄S Pyridinone core, trifluoromethoxy group Inhibitor of mammalian complex I
4-[1-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine C₁₅H₁₈N₆O₂ Pyrazolo-pyrimidine core, isopropyl substituent Kinase inhibition (patented)

Key Observations :

  • Core Heterocycle: The pyrrolidin-2-one core in the target compound distinguishes it from pyrazole (), pyridinone (), or pyrazolo-pyrimidine () derivatives. This lactam ring may enhance metabolic stability compared to non-cyclic amides.
  • Substituent Effects : The 4-methoxyphenyl group on the oxadiazole ring provides electron-donating properties, contrasting with the electron-withdrawing trifluoromethoxy group in or the isopropyl group in . Such substitutions influence binding affinity and pharmacokinetics.

Biological Activity

1-(2H-1,3-Benzodioxol-5-YL)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

The compound is characterized by its complex structure which includes a benzodioxole moiety and an oxadiazole group. Its molecular formula is C23H22N4O4C_{23}H_{22}N_{4}O_{4} with a molecular weight of approximately 414.45 g/mol. The compound's structure can be represented as follows:

Structure 1(2H1,3Benzodioxol5YL)4[3(4methoxyphenyl)1,2,4oxadiazol5YL]pyrrolidin2one\text{Structure }this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential therapeutic applications:

Anticancer Activity

Research indicates that the compound exhibits anticancer properties , particularly through the inhibition of specific cancer cell lines. For instance, studies have shown that it can induce apoptosis in cancer cells by modulating apoptotic pathways and inhibiting cell proliferation. A notable study demonstrated that the compound effectively reduced the viability of human breast cancer cells (MCF-7) and colon cancer cells (HT-29) by inducing cell cycle arrest and apoptosis .

The proposed mechanism of action involves:

  • Inhibition of Cell Proliferation : The compound disrupts the signaling pathways associated with cell growth and survival.
  • Induction of Apoptosis : It activates caspase pathways leading to programmed cell death.
  • Targeting Specific Enzymes : The compound has been shown to inhibit enzymes critical for tumor growth, such as thioredoxin reductase (TrxR), which is involved in redox homeostasis within cancer cells .

Data Tables

Biological Activity Effect Cell Line Tested Reference
AnticancerInduces apoptosisMCF-7
AnticancerInhibits proliferationHT-29
Enzyme InhibitionInhibits thioredoxin reductaseVarious

Case Studies

Several case studies have highlighted the effectiveness of this compound in different experimental settings:

  • Study on Breast Cancer Cells :
    • Objective : To evaluate the anticancer effects on MCF-7 cells.
    • Findings : The compound significantly reduced cell viability and induced apoptosis through the activation of caspases .
  • Study on Colon Cancer Cells :
    • Objective : Assess the impact on HT-29 cells.
    • Findings : Treatment led to G0/G1 phase arrest and increased levels of pro-apoptotic markers .
  • In Vivo Studies :
    • Preliminary animal studies suggest potential for tumor reduction in xenograft models when administered at specific dosages, indicating promising therapeutic applications .

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